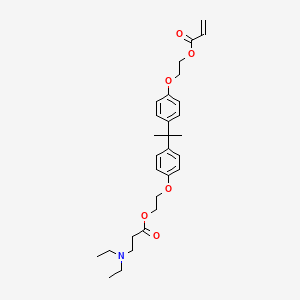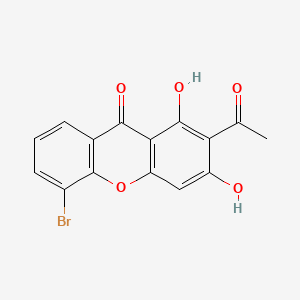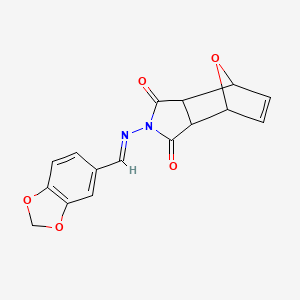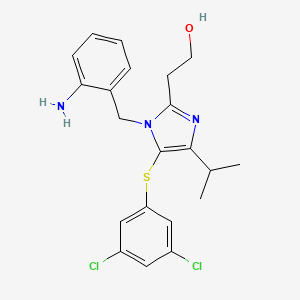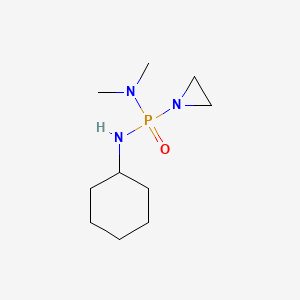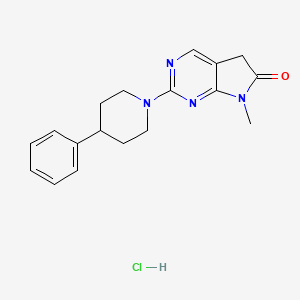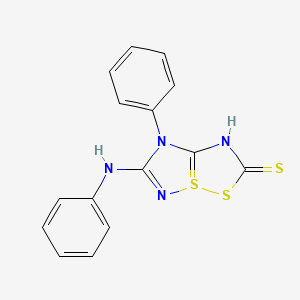
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazolo dithiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of phenyl and phenylimino groups further enhances its chemical properties and potential reactivity.
Méthodes De Préparation
The synthesis of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves multiple steps, typically starting with the preparation of the thiadiazolo dithiazole core. This core can be synthesized through cyclization reactions involving appropriate precursors such as thiosemicarbazides and dithiocarbamates under controlled conditions. The phenyl and phenylimino groups are then introduced through subsequent substitution reactions .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial factors that need to be carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for its effects on various biological targets and pathways.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents for treating diseases.
Mécanisme D'action
The mechanism of action of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- include other thiadiazolo dithiazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- lies in its specific combination of functional groups and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
67066-05-1 |
|---|---|
Formule moléculaire |
C15H12N4S3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
7-anilino-6-phenyl-1λ4,2-dithia-4,6,8-triazabicyclo[3.3.0]octa-1(5),7-diene-3-thione |
InChI |
InChI=1S/C15H12N4S3/c20-15-17-14-19(12-9-5-2-6-10-12)13(18-22(14)21-15)16-11-7-3-1-4-8-11/h1-10H,(H,16,18)(H,17,20) |
Clé InChI |
DUFPZFOGCJJBEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NS3=C(N2C4=CC=CC=C4)NC(=S)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


